1-Aminocyclopropanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

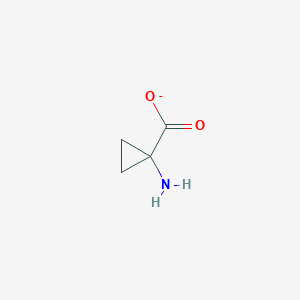

1-aminocyclopropanecarboxylate is an alpha-amino-acid anion resulting from the deprotonation of the carboxy group of 1-aminocyclopropanecarboxylic acid. It derives from a cyclopropanecarboxylate. It is a conjugate base of a 1-aminocyclopropanecarboxylic acid and a 1-aminocyclopropanecarboxylic acid zwitterion.

Wissenschaftliche Forschungsanwendungen

Ethylene Biosynthesis and Regulation

ACC is primarily recognized for its role in ethylene biosynthesis. Ethylene regulates numerous plant processes, including fruit ripening, leaf senescence, and stress responses. The synthesis of ACC is catalyzed by the enzyme ACC synthase (ACS), which cleaves S-adenosylmethionine (SAM) to produce ACC. Understanding the regulation of ACC synthesis is vital for manipulating ethylene production in agricultural settings.

Key Findings:

- Ethylene Production: Studies have shown that the rate of ACC formation varies with developmental stages and environmental conditions, influencing overall ethylene levels in plants .

- Transport Mechanisms: Recent research has identified transporters responsible for the movement of ACC within plants, suggesting a complex regulatory network that could be exploited for agricultural benefits .

Plant Growth Promotion through Microbial Interactions

Certain soil bacteria, particularly those belonging to the genera Pseudomonas and Burkholderia, possess ACC deaminase activity. This enzyme catalyzes the conversion of ACC into α-ketobutyrate and ammonia, effectively lowering ethylene levels in plants and promoting growth under stress conditions.

Case Studies:

- In a study involving 311 bacterial isolates, 44 were identified as having ACC deaminase activity, demonstrating their potential as biofertilizers to enhance plant growth by mitigating ethylene's effects .

- Field trials have shown that inoculating crops with ACC-degrading bacteria can lead to improved growth rates and stress resistance, particularly in adverse environmental conditions .

Biochemical Analysis and Detection Methods

The ability to accurately measure ACC levels in plant tissues is crucial for research and agricultural applications. Advanced analytical techniques have been developed for this purpose.

Analytical Techniques:

- A capillary electrophoresis method coupled with laser-induced fluorescence detection has been established for the sensitive quantification of ACC in apple tissues. This method allows detection limits as low as 10 nM, facilitating studies on ACC dynamics in various plant species .

- Colorimetric assays based on ninhydrin have been optimized for rapid screening of bacterial isolates capable of utilizing ACC as a nitrogen source, further aiding in the identification of beneficial microbial strains .

Implications for Agronomy

The insights gained from studying ACC have significant implications for agronomy. By manipulating ACC levels or enhancing microbial populations with ACC deaminase activity, it is possible to improve crop resilience and yield.

Agronomic Applications:

- Stress Management: Application of ACC-degrading bacteria can help crops withstand abiotic stresses such as drought or salinity by reducing ethylene-mediated responses that typically inhibit growth under stress .

- Fruit Ripening Control: Understanding the mechanisms governing ACC synthesis can lead to better control over fruit ripening processes, allowing for improved harvest timing and reduced post-harvest losses .

Future Research Directions

Despite the progress made in understanding the role of ACC, several areas remain ripe for exploration:

- Transport Mechanisms: Further research is needed to elucidate the full range of transporters involved in ACC movement within plants and their regulatory mechanisms.

- Microbial Interactions: Investigating the interactions between different microbial species and their collective impact on plant growth via ACC modulation could yield new strategies for sustainable agriculture.

- Ethylene-independent Roles: Emerging evidence suggests that ACC may also function as an ethylene-independent signaling molecule; exploring these pathways could uncover novel applications in plant biology .

Eigenschaften

CAS-Nummer |

149441-00-9 |

|---|---|

Molekularformel |

C4H6NO2- |

Molekulargewicht |

100.1 g/mol |

IUPAC-Name |

1-aminocyclopropane-1-carboxylate |

InChI |

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/p-1 |

InChI-Schlüssel |

PAJPWUMXBYXFCZ-UHFFFAOYSA-M |

SMILES |

C1CC1(C(=O)[O-])N |

Kanonische SMILES |

C1CC1(C(=O)[O-])N |

Synonyme |

Cyclopropanecarboxylic acid, 1-amino-, ion(1-) (9CI) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.